molecular formula C12H13N5O4 B1221686 Carprazidil CAS No. 68020-77-9

Carprazidil

Cat. No. B1221686
CAS RN: 68020-77-9
M. Wt: 291.26 g/mol
InChI Key: LIQCCUFOYBAGQT-UHFFFAOYSA-N
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Description

Carprazidil, also known as Carprazidil, is a useful research compound. Its molecular formula is C12H13N5O4 and its molecular weight is 291.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carprazidil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carprazidil including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

68020-77-9

Product Name

Carprazidil

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

IUPAC Name

methyl N-[5-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1,2,4]oxadiazolo[2,3-a]pyrimidin-7-yl]carbamate

InChI

InChI=1S/C12H13N5O4/c1-20-11(18)14-9-7-8(16-5-3-2-4-6-16)13-10-15-12(19)21-17(9)10/h2-3,7H,4-6H2,1H3,(H,14,18)

InChI Key

LIQCCUFOYBAGQT-UHFFFAOYSA-N

SMILES

COC(=O)NC1=CC(=NC2=NC(=O)ON12)N3CCC=CC3

Canonical SMILES

COC(=O)NC1=CC(=NC2=NC(=O)ON12)N3CCC=CC3

Other CAS RN

68020-77-9

synonyms

Carbamic acid, (5-(3,6-dihydro-1(2H)-pyridinyl)-3,3a-dihydro-2-oxo-2H-(1,2,4)oxadiazolo(2,3-a)pyrimidin-7-yl)-, methyl ester
carprazidil
methyl 5-(3,6-dihydro-1(2H)-pyridyl)-2-oxo-2H-(1,2,4)oxadiazolo-2,3a-pyrimidine-7-carbamate
Ro 12-4713
Ro 124713

Origin of Product

United States

Synthesis routes and methods I

Procedure details

50 G. of dimethyl 6-[3,6-dihydro-1(2H)-pyridyl]-2,4-pyrimidine-dicarbamate-3-oxide are heated to 140° C. under an argon atmosphere in 300 ml. of dimethylformamide while stirring for 30 minutes. The dimethylformamide is evaporated under reduced pressure and the residue is recrystallized from methanol/methylene chloride. There is obtained methyl 5-[3,6-dihydro-1(2H)-pyridyl]-2-oxo-2H-[1,2,4]-oxadiazolo[2,3-a]pyrimidine-7-carbamate, having a melting point of 213°-215° C. (decomposition).
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dimethyl 6-[3,6-dihydro-1(2H)-pyridyl]-2,4-pyrimidine-dicarbamate-3-oxide
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Synthesis routes and methods II

Procedure details

53 Mg. of methyl 2-amino-6-[3,6-dihydro-1(2H)-pyridyl]-4-pyrimidinecarbamate-3-oxide are dissolved in 5 ml. of methylene chloride. The solution is cooled to 0° C. and treated with 0.2 ml. of triethylamine and 0.12 ml. of 20% phosgene in toluene. The mixture is stirred for 30 minutes and then treated with 0.5 ml. of concentrated sodium hydroxide and 10 ml. of water. After stirring for 15 minutes, the two phases are separated, and the organic phase is again washed with water. The combined aqueous phases are acidified with hydrochloric acid, there being obtained pure methyl 5-[3,6-dihydro-1(2H)-pyridyl]-2-oxo-2H-[1,2,4]-oxadiazolo[2,3-a]pyrimidine-7-carbamate having a melting point of 213°-214° C.
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Synthesis routes and methods III

Procedure details

35 ml of triethylamine are added to a suspension of 13.3 g (0.05 mol) of methyl 2-amino-6-[(3,6-dihydro-1(2H)-pyridyl)]-4-pyrimidinecarbamate-3-oxide in 600 ml of methylene chloride. After cooling to -20°, 32.5 ml (0.06 mol) of a 20% solution of phosgene in toluene are added dropwise within 2 minutes. After 10 minutes, the mixture is treated with 100 ml of 1N sodium hydroxide. The organic phase is separated and extracted with 1N sodium hydroxide. The aqueous extracts are acidified with 25% hydrochloric acid and the milky suspension is extracted with methylene chloride/methanol (95:5). The organic extracts are dried over sodium sulfate and evaporated under reduced pressure. 90 ml of acetonitrile are added to the residue. 5.6 g of dicyclohexylamine are added at 45° to the suspension obtained and the mixture is stirred at this temperature for a further 4 hours. The crystalline precipitate is filtered off under suction, washed with acetonitrile, carefully sucked dry and added to 180 ml of water. The suspension obtained is acidified to pH 3 with a solution of potassium bisulfate and stirred for a further 0.75 hour. After cooling to 0°, the precipitate is filtered off under suction, washed with water and dried at 60° under reduced pressure. After recrystallization from a mixture of methylene chloride/methanol/ether, there is obtained methyl 5-[3,6-dihydro-1(2H)-pyridyl]-2-oxo-2H-[1,2,4]oxadiazolo-[2,3-a]pyrimidine-7-carbamate of melting point 216°-218°.
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